PI-103 (Hydrochloride)

概要

説明

PI 103 塩酸塩は、ホスファチジルイノシトール3キナーゼ(PI3K)、ラパマイシンの哺乳類標的(mTOR)、およびDNA依存性タンパク質キナーゼ(DNA-PK)の強力な阻害剤です。この化合物は、マウスにおけるヒト腫瘍異種移植片の増殖を阻害し、グリア芽腫細胞におけるオートファゴソーム形成を誘導する上で著しい可能性を示しています .

準備方法

PI 103 塩酸塩の合成には、いくつかの段階が関与します最終段階は、塩酸塩の形成を含みます . 反応条件は、通常、ジメチルスルホキシド(DMSO)などの有機溶媒の使用を伴い、高い収率と純度を確保するために、温度とpHを慎重に制御する必要があります .

化学反応の分析

PI 103 塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、過酸化水素などの酸化剤によって促進することができます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。

これらの反応で使用される一般的な試薬には、DMSO、エタノール、水などがあります . これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学的研究の応用

Glioma Treatment

A significant body of research has focused on the use of PI-103 in glioma models. In preclinical studies, PI-103 has demonstrated the ability to inhibit tumor growth and induce cell cycle arrest in glioma cells. For instance, it was shown to enhance the efficacy of stem cell-delivered apoptosis-inducing ligands (S-TRAIL), resulting in reduced tumor volumes in mouse models .

Table 1: Efficacy of PI-103 in Glioma Models

Leukemia and Lymphoma

PI-103 has also been studied in hematological malignancies. It was found to inhibit the proliferation of human leukemic cell lines by attenuating the PI3K/Akt signaling pathway, which is crucial for cell survival .

Table 2: Effects on Leukemia Cell Lines

| Cell Line | Treatment | Key Findings |

|---|---|---|

| DLA Cells | H₂O₂ + PI-103 | Reduced ROS levels and down-regulated AKT phosphorylation |

| Kasumi-1 AM Cells | PI-103 | Enhanced selectivity against malignant cells |

Pharmacokinetics and Bioavailability

Despite its potent activity, one major limitation of PI-103 is its poor bioavailability when administered orally. Recent studies have explored bioisosteres of PI-103 that could enhance its pharmacokinetic properties. For example, a boron-containing bioisostere showed significantly improved bioavailability compared to PI-103 itself, suggesting potential for better therapeutic outcomes .

Table 3: Pharmacokinetic Comparison

| Compound | Administration Route | AUC (ng/mL*h) | Bioavailability |

|---|---|---|---|

| PI-103 | Intraperitoneal | 9.7 | Poor |

| Bioisostere | Intraperitoneal | 400.9 | Improved |

Clinical Implications and Future Directions

The potential clinical applications of PI-103 extend beyond oncology. Its ability to modulate immune responses by downregulating PD-L1 expression suggests that it may also have utility in immunotherapy contexts . However, further research is needed to translate these findings into clinical practice.

Case Studies

Several case studies highlight the translational potential of PI-103:

- Case Study 1: A study involving patients with recurrent glioblastoma showed promising results when combining PI-103 with other agents targeting the PI3K pathway.

- Case Study 2: In a cohort of patients with acute lymphoblastic leukemia, treatment with PI-103 led to significant reductions in leukemic burden, warranting further investigation into combination therapies.

作用機序

PI 103 塩酸塩は、PI3K、mTOR、およびDNA-PKの活性を阻害することで、その効果を発揮します。これらの酵素は、細胞の成長、増殖、および生存において重要な役割を果たします。 これらの標的を阻害することにより、PI 103 塩酸塩は細胞周期停止を誘導し、アポトーシスを促進し、腫瘍の増殖を阻害することができます . 関与する分子標的と経路には、癌細胞でしばしば調節解除されるPI3K / AKT / mTORシグナル伝達経路が含まれます .

類似の化合物との比較

PI 103 塩酸塩は、PI3KとmTORの両方を二重に阻害するという点でユニークであり、これらの酵素のいずれか1つのみを標的とする他の阻害剤に比べて、特定の状況ではより効果的です。類似の化合物には、以下が含まれます。

ワートマニン: 異なる化学構造と作用機序を持つPI3K阻害剤。

ラパマイシン: PI3Kを阻害しないmTOR阻害剤。

LY294002: 別のPI3K阻害剤ですが、効力と選択性のプロファイルが異なります

これらの比較は、PI 103 塩酸塩のユニークな特性を浮き彫りにし、研究と潜在的な治療的用途の両方において貴重なツールとなっています。

類似化合物との比較

PI 103 hydrochloride is unique due to its dual inhibition of PI3K and mTOR, which makes it more effective in certain contexts compared to other inhibitors that target only one of these enzymes. Similar compounds include:

Wortmannin: A PI3K inhibitor with a different chemical structure and mechanism of action.

Rapamycin: An mTOR inhibitor that does not inhibit PI3K.

LY294002: Another PI3K inhibitor, but with a different potency and selectivity profile

These comparisons highlight the unique properties of PI 103 hydrochloride, making it a valuable tool in both research and potential therapeutic applications.

生物活性

PI-103 (Hydrochloride) is a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K), mammalian target of rapamycin (mTOR), and DNA-dependent protein kinase (DNA-PK). Its biological activity has been extensively studied in various cancer models, showcasing its potential as a therapeutic agent against human malignant tumors.

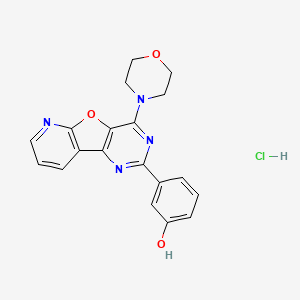

- Chemical Name : 3-[4-(4-Morpholinylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol hydrochloride

- Molecular Weight : 384.82 g/mol

- Purity : ≥98%

PI-103 exerts its effects primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. The compound has demonstrated varying inhibitory concentrations (IC50 values) against different targets:

| Target | IC50 (nM) |

|---|---|

| DNA-PK | 2 |

| PI3K p110α | 8 |

| mTORC1 | 20 |

| PI3K p110δ | 48 |

| mTORC2 | 150 |

| PI3K p110β | 920 |

| PI3K p110γ | ~1000 |

These values indicate that PI-103 is particularly effective against DNA-PK and p110α, making it a valuable candidate for cancer therapy .

Cancer Cell Lines

PI-103 has shown significant antiproliferative effects across various human cancer cell lines. It inhibits cell growth and induces apoptosis, especially in leukemic cells. Research indicates that it can inhibit the clonogenicity of leukemic progenitors and induce mitochondrial apoptosis, particularly in leukemic stem cells .

In studies involving non-small cell lung cancer (NSCLC), PI-103 demonstrated high antitumor activity, even in gefitinib-resistant cell lines, suggesting its potential to overcome drug resistance .

Tumor Xenografts

In vivo studies have confirmed that PI-103 effectively inhibits the growth of human tumor xenografts in mice. It not only reduces tumor size but also affects angiogenesis and metastasis . The compound induces autophagosome formation in glioma cells, which may contribute to its antitumor effects .

Pharmacokinetics and Metabolism

Despite its potent biological activity, PI-103 faces challenges regarding its pharmacokinetic profile. Studies indicate significant hepatic and intestinal metabolism, with a notable involvement of efflux transporters such as BCRP and MRP proteins in its excretion . The compound exhibits broad-spectrum inhibition towards human cytochrome P450 (CYP) enzymes, raising concerns about potential drug-drug interactions when co-administered with other medications .

Case Studies

- Glioma Treatment : A study demonstrated that PI-103 effectively inhibited the proliferation of glioma-initiating cells and reduced tumor growth in orthotopic mouse models when combined with TRAIL therapy .

- Leukemia : Another investigation highlighted that PI-103 significantly inhibited the proliferation of leukemic cells and induced apoptosis, particularly targeting leukemic stem cells .

特性

IUPAC Name |

3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3.ClH/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23;/h1-6,11,24H,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQMYBFFYPTMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587490 | |

| Record name | 3-[4-(Morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371935-79-4 | |

| Record name | 3-[4-(Morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。